The proteins associated with experimental autoimmune encephalomyelitis are typically derived from myelin, a protective sheath around nerves. Key proteins include myelin basic protein and proteolipid protein, which are integral to the structure and function of myelin. These proteins can be isolated from animal models, such as Lewis rats and SJL or C57BL/6 mice, which are commonly used to induce experimental autoimmune encephalomyelitis through immunization with myelin-derived antigens.
Experimental autoimmune encephalomyelitis proteins can be classified based on their roles in immune response and neuroinflammation. They include:
The synthesis of proteins associated with experimental autoimmune encephalomyelitis typically involves both active and passive induction methods. Active induction is achieved by immunizing animals with myelin proteins mixed with adjuvants, while passive induction involves transferring activated lymphocytes from affected animals to healthy ones.
The molecular structure of experimental autoimmune encephalomyelitis-related proteins includes complex configurations that are crucial for their function. For instance, myelin basic protein is known for its highly charged regions that interact with lipid membranes.
In the context of experimental autoimmune encephalomyelitis, key chemical reactions involve antigen-antibody interactions that trigger immune responses. These reactions can lead to demyelination and subsequent neurological symptoms.
The mechanism by which experimental autoimmune encephalomyelitis develops involves several steps:
Studies have shown that cytokines such as tumor necrosis factor-alpha and interleukin-17 play significant roles in mediating these processes, contributing to neuronal damage observed in experimental autoimmune encephalomyelitis models.
Experimental autoimmune encephalomyelitis proteins serve numerous scientific purposes:
The Eae protein (intimin), a pivotal virulence factor in Escherichia coli pathotypes like enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), is a 94-kDa outer membrane adhesin [3] [8]. Its structure comprises two primary domains:
The C-terminal domain’s variability underpins the classification of eae into >30 subtypes (e.g., α, β, γ, ε, θ). For instance:
Structural studies reveal that the C-terminal domain forms a rigid rod-like projection, enabling intimate attachment to host cells via the translocated intimin receptor (Tir). This interaction triggers actin polymerization beneath attached bacteria, forming "attaching and effacing" (A/E) lesions—a histopathological hallmark characterized by microvilli destruction and pedestal-like structures [8] [9].
Table 1: Structural and Functional Domains of the Eae Protein
Domain | Size (Residues) | Function | Conservation |
---|---|---|---|
N-terminal | 1–550 | Membrane anchoring | High (>95% identity across pathotypes) |
C-terminal | 551–939 | Host-receptor binding (e.g., Tir) | Low (86–99.97% identity; subtype-dependent) [5] |
Central linker | Variable | Connects N- and C-terminal domains | Moderate |
The eae gene is located within the locus of enterocyte effacement (LEE), a 35-kb pathogenicity island integrated into the bacterial chromosome. LEE encodes a type III secretion system (T3SS), chaperones, effectors (e.g., Tir), and regulators essential for A/E lesion formation [1] [9]. Key genetic features include:
Notably, eae is present in 72.4% of clinical Shiga toxin-producing E. coli (STEC) isolates, with its detection serving as a predictor of severe disease outcomes like HUS [1] [5].
The EAF plasmid exerts post-transcriptional control over Eae protein dynamics:
Table 2: Impact of the EAF Plasmid on Eae Expression and Virulence
Strain Type | Eae Detection | A/E Lesion Formation | Clinical Association |
---|---|---|---|
Wild-type EPEC (EAF+) | High (94-kDa band) | Efficient | Severe infantile diarrhea |
EAF plasmid-cured | Undetectable | Absent | Attenuated in volunteer studies [3] |
EHEC/STEC | Variable* | Present (eae+ strains) | Bloody diarrhea/HUS [1] |
Note: EHEC strains lack EAF but use alternative regulators (e.g., Pch, GrlA) for LEE activation.
Volunteer studies confirm Eae’s immunogenicity: Sera from individuals infected with EPEC recognize the 94-kDa protein, confirming its in vivo expression and role in adaptive immunity [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3